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Compound of Interest

Compound Name: AS1938909

Cat. No.: B605607 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of two prominent small

molecule inhibitors of the SH2 domain-containing inositol 5-phosphatase 2 (SHIP2):

AS1938909 and AS1949490. Both compounds are critical tools in the study of insulin signaling

and metabolic diseases. This document synthesizes available experimental data to facilitate an

objective evaluation of their performance.

At a Glance: Key Efficacy Parameters
A summary of the key in vitro efficacy and selectivity data for AS1938909 and AS1949490 is

presented below. This table allows for a direct comparison of their potency against human and

mouse SHIP2, as well as their selectivity over other relevant phosphatases.
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Parameter AS1938909 AS1949490

Target
SH2 domain-containing inositol

5-phosphatase 2 (SHIP2)

SH2 domain-containing inositol

5-phosphatase 2 (SHIP2)

Mechanism of Action
Competitive and reversible

inhibitor of SHIP2 activity

Potent, selective, and

competitive SHIP2

phosphatase inhibitor

IC50 (hSHIP2) 0.57 µM 0.62 µM[1][2]

IC50 (mSHIP2) 0.18 µM 0.34 µM

Ki (hSHIP2) 0.44 µM 0.44 µM[2]

IC50 (hSHIP1) 21 µM 13 µM[1]

Selectivity (hSHIP1/hSHIP2) ~37-fold ~21-fold

IC50 (hPTEN) >50 µM >50 µM[1]

IC50 (h-synaptojanin) >50 µM >50 µM[1]

IC50 (h-myotubularin) >50 µM >50 µM[1]

In Vitro and In Vivo Efficacy
Both AS1938909 and AS1949490 have demonstrated the ability to modulate downstream

signaling pathways regulated by SHIP2, primarily the PI3K/Akt pathway, which is crucial for

glucose metabolism.

Cellular Effects in L6 Myotubes:

AS1938909: Elevates insulin-induced phosphorylation of Akt (Ser473) and enhances the

expression of the glucose transporter GLUT1 mRNA. It has also been shown to increase

glucose consumption and uptake in this cell line.[3]

AS1949490: Increases insulin-induced phosphorylation of Akt, leading to enhanced glucose

consumption and uptake.[2]

Effects on Gluconeogenesis:
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AS1949490: In FAO hepatocytes, AS1949490 has been shown to suppress

gluconeogenesis.[2]

In Vivo Effects:

AS1949490: Chronic treatment of diabetic db/db mice with AS1949490 resulted in a

significant lowering of plasma glucose levels and improved glucose intolerance.[2] Acute

administration in normal mice inhibited the expression of gluconeogenic genes in the liver.[2]

While both compounds exhibit similar potencies for human SHIP2, AS1938909 appears to

have a slightly better selectivity profile over SHIP1.[3]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the SHIP2 signaling pathway and a general workflow for

evaluating SHIP2 inhibitor efficacy.
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Caption: SHIP2 Signaling Pathway and Point of Inhibition.
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Caption: Experimental Workflow for Efficacy Evaluation.

Experimental Protocols
Below are generalized protocols for key experiments cited in the evaluation of AS1938909 and

AS1949490.

In Vitro SHIP2 Phosphatase Assay (Malachite Green)
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Reagents: Recombinant human SHIP2, PIP3 substrate, reaction buffer, Malachite Green

solution.

Procedure:

Incubate varying concentrations of the inhibitor (AS1938909 or AS1949490) with

recombinant SHIP2 enzyme in the reaction buffer.

Initiate the phosphatase reaction by adding the PIP3 substrate.

Incubate for a defined period at 37°C.

Stop the reaction and measure the released inorganic phosphate using the Malachite

Green reagent, which forms a colored complex.

Determine the IC50 values by plotting the percentage of inhibition against the inhibitor

concentration.

Akt Phosphorylation Assay in L6 Myotubes
Cell Culture: Culture L6 myoblasts and differentiate them into myotubes.

Treatment:

Serum-starve the differentiated myotubes.

Pre-incubate the cells with various concentrations of AS1938909 or AS1949490 for a

specified time.

Stimulate the cells with insulin for a short period (e.g., 10 minutes).

Analysis:

Lyse the cells and collect the protein extracts.

Perform Western blotting or a cell-based ELISA using antibodies specific for

phosphorylated Akt (e.g., p-Akt Ser473) and total Akt.
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Quantify the band intensities or ELISA signal to determine the relative increase in Akt

phosphorylation.

Glucose Uptake Assay in L6 Myotubes
Cell Culture and Treatment: Follow the same initial steps as the Akt phosphorylation assay.

Glucose Uptake Measurement:

After inhibitor and insulin treatment, incubate the cells with a radiolabeled glucose analog

(e.g., 2-deoxy-[3H]-glucose) for a defined period.

Wash the cells with ice-cold buffer to remove extracellular radiolabel.

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

Normalize the radioactivity to the protein content of the cell lysate.

In Vivo Studies in db/db Mice (for AS1949490)
Animal Model: Use male db/db mice, a genetic model of type 2 diabetes.

Administration: Administer AS1949490 or a vehicle control orally twice daily for a specified

duration (e.g., 10 days).

Measurements:

Monitor body weight, food intake, and fasting blood glucose levels throughout the study.

Perform an oral glucose tolerance test (OGTT) at the end of the treatment period by

administering a glucose bolus and measuring blood glucose at various time points.

Collect blood samples to measure plasma insulin levels.

At the end of the study, tissues such as the liver can be collected for gene expression

analysis of gluconeogenic enzymes.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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